molecular formula C7H12N2O2S B1270441 3-Morpholin-4-yl-3-oxopropanethioamide CAS No. 89984-45-2

3-Morpholin-4-yl-3-oxopropanethioamide

Cat. No. B1270441
CAS RN: 89984-45-2
M. Wt: 188.25 g/mol
InChI Key: WNKGERRTWOSDEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide can be achieved through transamination of cyanothioacetamide with morpholine. This process yields 3-(morpholin-1-yl)-3-thioxopropanenitrile, and with an excess of morpholine, 3-(morpholin-1-yl)-3-thioxopropanethioamide is obtained. Further alkylation of these products leads to the synthesis of various biologically active compounds (Dyachenko, Chernega, & Dyachenko, 2012).

Molecular Structure Analysis

The molecular structure of 3-Morpholin-4-yl-3-oxopropanethioamide and its derivatives has been studied using X-ray diffraction techniques. These studies reveal detailed insights into the molecular geometry, bonding patterns, and crystal packing, providing a basis for understanding the chemical reactivity and properties of these compounds (Dyachenko, Chernega, & Dyachenko, 2012).

Chemical Reactions and Properties

3-Morpholin-4-yl-3-oxopropanethioamide participates in various chemical reactions, including transamination, alkylation, and nucleophilic substitution, leading to the formation of a wide array of heterocyclic compounds with potential biological activities. These reactions are facilitated by the functional groups present in the compound, allowing for selective transformations and the synthesis of target molecules (Dyachenko, Chernega, & Dyachenko, 2012).

Scientific Research Applications

Synthesis and Chemical Structure

  • 3-Morpholin-4-yl-3-oxopropanethioamide is produced through transamination of cyanothioacetamide with morpholine, yielding various structurally significant compounds like 3-amino-3-methylthio-1-morpholinoprop-2-ene-1-thione (Dyachenko, Dyachenko, & Chernega, 2012).

Biological and Pharmaceutical Significance

  • The compound is an important building block in medicinal chemistry, particularly in creating analogs for potential therapeutic applications. It has been used in synthesizing compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which shows promising antibacterial and antifungal activities (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Drug Synthesis and Optimization

  • It serves as an intermediate in the synthesis of biologically active compounds, particularly in cancer research and treatment, exemplified by its use in synthesizing 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one derivatives with potential anticancer properties (Wang et al., 2016).

Fuel Chemistry

  • In the context of fuel chemistry, morpholine derivatives, including 3-morpholin-4-yl-3-oxopropanethioamide, have been studied as model substances for oxygenated nitrogen-containing fuels. These studies provide insights into the combustion process and pollutant emission in biomass-derived fuels (Lucassen et al., 2011).

Innovative Applications

  • The compound has also found use in innovative approaches to synthesizing complex chemical structures, such as the discovery of 3-oxabicyclo[4.1.0]heptane, a morpholine isostere, in novel inhibitors of the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-morpholin-4-yl-3-oxopropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c8-6(12)5-7(10)9-1-3-11-4-2-9/h1-5H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKGERRTWOSDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363457
Record name 3-morpholin-4-yl-3-oxopropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-yl-3-oxopropanethioamide

CAS RN

89984-45-2
Record name 3-morpholin-4-yl-3-oxopropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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